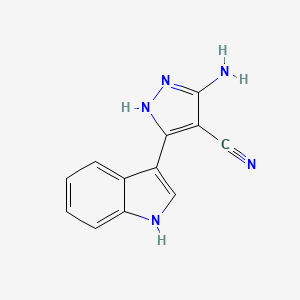![molecular formula C20H14N2O3 B12908387 methyl 2-(9H-pyrido[3,4-b]indole-1-carbonyl)benzoate CAS No. 927210-41-1](/img/structure/B12908387.png)
methyl 2-(9H-pyrido[3,4-b]indole-1-carbonyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(9H-pyrido[3,4-b]indole-1-carbonyl)benzoate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are commonly found in many natural products and pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(9H-pyrido[3,4-b]indole-1-carbonyl)benzoate typically involves multi-step organic reactions One common synthetic route starts with the preparation of the pyridoindole core, which can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine and indole derivatives
The final step involves esterification, where the carboxylic acid group is converted to the methyl ester. This can be achieved using reagents like methanol and a strong acid catalyst such as sulfuric acid or hydrochloric acid under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and higher yields. Catalysts and reagents are chosen to minimize costs and environmental impact, and purification steps are streamlined to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(9H-pyrido[3,4-b]indole-1-carbonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where the methoxy group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives where the ester or carbonyl groups are reduced.
Substitution: Substituted derivatives where the methoxy group is replaced by other functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, methyl 2-(9H-pyrido[3,4-b]indole-1-carbonyl)benzoate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities. Indole derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties. Researchers investigate the compound’s interactions with biological targets to understand its mechanism of action and potential therapeutic uses.
Medicine
In medicine, the compound is explored for its potential as a drug candidate. Its structure allows for modifications that can enhance its pharmacological properties, making it a promising lead compound for the development of new medications.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various applications in material science and chemical manufacturing.
Mecanismo De Acción
The mechanism of action of methyl 2-(9H-pyrido[3,4-b]indole-1-carbonyl)benzoate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-9H-pyrido[3,4-b]indole: A simpler indole derivative with similar core structure but lacking the benzoate ester group.
2-Methyl-β-carboline: Another indole derivative with a different substitution pattern.
Harmane: A naturally occurring indole alkaloid with similar biological activities.
Uniqueness
Methyl 2-(9H-pyrido[3,4-b]indole-1-carbonyl)benzoate is unique due to its combination of the pyridoindole core and the benzoate ester group. This combination imparts distinct chemical properties and potential biological activities that are not present in simpler indole derivatives. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.
Propiedades
Número CAS |
927210-41-1 |
|---|---|
Fórmula molecular |
C20H14N2O3 |
Peso molecular |
330.3 g/mol |
Nombre IUPAC |
methyl 2-(9H-pyrido[3,4-b]indole-1-carbonyl)benzoate |
InChI |
InChI=1S/C20H14N2O3/c1-25-20(24)15-8-3-2-7-14(15)19(23)18-17-13(10-11-21-18)12-6-4-5-9-16(12)22-17/h2-11,22H,1H3 |
Clave InChI |
GQHLOMRHKZZHPY-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=CC=C1C(=O)C2=NC=CC3=C2NC4=CC=CC=C34 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


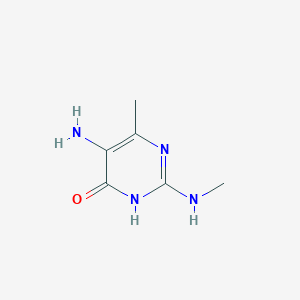
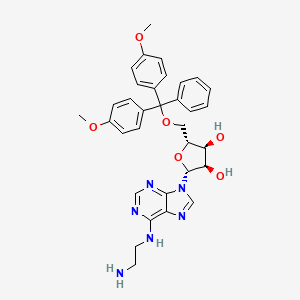
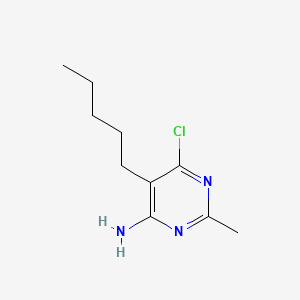
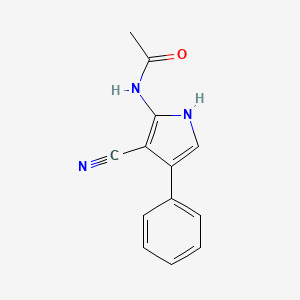
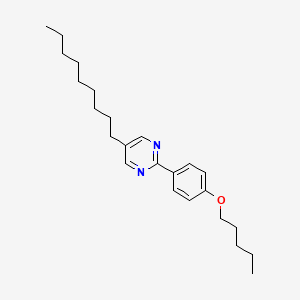
![Imidazo[1,2-b][1,2,4]triazin-2(1H)-one](/img/structure/B12908351.png)
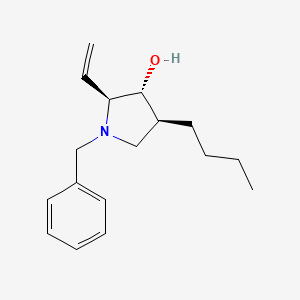
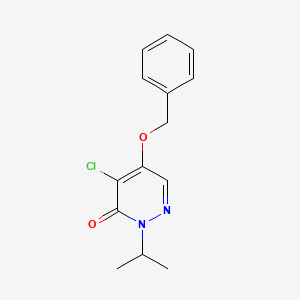
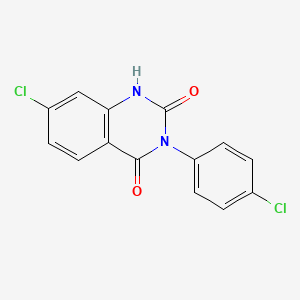
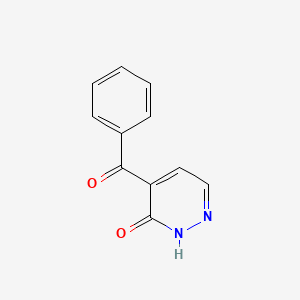

![6-Chloro-N-[(4-methoxyphenyl)methyl]-5-nitropyrimidin-4-amine](/img/structure/B12908400.png)
